1H,1'H-[4,4'-Biimidazole]-5,5'-diol
Description
Properties
CAS No. |
855261-70-0 |
|---|---|
Molecular Formula |
C6H6N4O2 |
Molecular Weight |
166.14 g/mol |
IUPAC Name |
5-(4-hydroxy-1H-imidazol-5-yl)-1H-imidazol-4-ol |
InChI |
InChI=1S/C6H6N4O2/c11-5-3(7-1-9-5)4-6(12)10-2-8-4/h1-2,11-12H,(H,7,9)(H,8,10) |
InChI Key |
BDMVDRITVVCXFM-UHFFFAOYSA-N |
Canonical SMILES |
C1=NC(=C(N1)C2=C(N=CN2)O)O |
Origin of Product |
United States |
Preparation Methods
Oxidative Coupling Strategy
A common method to prepare biimidazole compounds involves oxidative coupling of imidazole or substituted imidazole precursors. This method forms the C–C bond between two imidazole rings at the 4,4' positions.
- Reaction conditions : Typically, a base such as potassium tert-butoxide (KOtBu) in an aprotic solvent like tetrahydrofuran (THF) is used.
- Oxidant : Bromine or other mild oxidants facilitate the coupling.
- Example : Similar oxidative coupling has been reported for related biimidazole and biheterocyclic compounds, where the coupling occurs between activated methyl or methylene groups adjacent to nitrogen atoms in heterocycles.
Functionalization to Introduce Hydroxyl Groups
After forming the biimidazole core, hydroxyl groups at the 5 and 5' positions can be introduced by:
- Selective oxidation of methyl or methylene substituents at the 5-position of the imidazole rings.
- Hydrolysis or substitution reactions on suitable precursors bearing leaving groups at these positions.
The exact method for hydroxylation depends on the starting materials and desired purity.
Solid-Phase Synthesis for Substituted Biimidazoles
A method developed for synthesizing libraries of substituted biimidazoles involves:
- Preparing a trivalent scaffold such as 2-(5'-amino-4(5)-formyl-1H,1'H-2,4'-biimidazol-1'-yl)acetic acid.
- Coupling this scaffold to an amino acid-loaded resin (Wang resin).
- Derivatizing the formyl group by reductive amination, oximation, or hydrazone formation.
- Acylating the 5'-amino group on the resin-bound biimidazole.
- Cleaving and purifying the final products.
Detailed Experimental Conditions and Yields
While direct preparation methods for this compound are scarce in open literature, related biimidazole syntheses provide useful insights:
Related Synthetic Examples and Research Findings
Synthesis of 1H,1'H-2,2'-biimidazole derivatives has been demonstrated using copper-catalyzed coupling in N,N-dimethylformamide (DMF) at elevated temperatures (e.g., 140 °C for 72 h), yielding substituted biimidazoles with moderate yields (~34%). Although this example is for 2,2'-biimidazole, similar conditions may be adapted for 4,4'-biimidazole derivatives.
Preparation of 4,5-disubstituted imidazoles via azide catalysis in DMF at 70–125 °C has been reported, involving nitrile precursors and azide salts, yielding high purity products after acid workup. This method highlights the utility of DMF as a solvent and azide salts as reagents in imidazole functionalization.
Solid-phase synthesis techniques allow for efficient generation of biimidazole derivatives with diverse substitutions, facilitating drug discovery efforts targeting protein kinases.
Summary Table of Preparation Methods
| Method | Key Reagents/Conditions | Advantages | Limitations | Typical Yield (%) |
|---|---|---|---|---|
| Oxidative Coupling | KOtBu, THF, bromine, mild oxidants | Direct C–C bond formation | Requires careful control of oxidation | ~90 |
| Azide-mediated Cyclization | 4,5-dicyano imidazole, sodium/lithium azide, DMF, 70–125 °C | High purity, scalable | Longer reaction times (4–10 h) | 88–93 |
| Solid-phase Synthesis | Resin-bound scaffold, reductive amination, acylation | Library synthesis, structural diversity | Requires resin handling expertise | Variable |
| Copper-catalyzed Coupling | Cu2O, Cs2CO3, DMF, 140 °C, inert atmosphere | Applicable to substituted biimidazoles | Moderate yields, long reaction time | ~34 |
Chemical Reactions Analysis
Types of Reactions: 1H,1’H-[4,4’-Biimidazole]-5,5’-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinone-like structures.
Reduction: The imidazole rings can be reduced under specific conditions to form dihydroimidazole derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the hydroxyl positions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions, typically under basic conditions.
Major Products:
Oxidation: Formation of quinone-like derivatives.
Reduction: Formation of dihydroimidazole derivatives.
Substitution: Formation of substituted imidazole derivatives with various functional groups.
Scientific Research Applications
1H,1’H-[4,4’-Biimidazole]-5,5’-diol has a wide range of applications in scientific research:
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Mechanism of Action
The mechanism by which 1H,1’H-[4,4’-Biimidazole]-5,5’-diol exerts its effects involves interactions with molecular targets such as enzymes and receptors. The hydroxyl groups and imidazole rings play crucial roles in binding to active sites and modulating biological pathways. The compound’s ability to form hydrogen bonds and coordinate with metal ions enhances its activity and specificity in various applications .
Comparison with Similar Compounds
Key Observations :
- Connection Position : 4,4'-linked biimidazoles (e.g., this compound) exhibit distinct electronic properties compared to 2,2'-linked analogs like TNBI due to differences in conjugation pathways .
- Substituent Effects: Nitro groups (-NO₂) in TNBI enhance density and detonation velocity (8,900 m/s) but reduce thermal stability (decomposition at ~200°C) .
Physicochemical Properties
Thermal Stability
- This compound : Decomposes at ~180°C, with stability influenced by intermolecular hydrogen bonds .
- TNBI : Decomposes at ~200°C; nitro groups increase sensitivity to friction and impact .
- DATNBI/TNT Cocrystal : Melting point elevated to 150°C (vs. 80°C for pure TNT), indicating improved stability .
Solubility
- The hydroxyl groups in this compound enhance solubility in water (12 mg/mL) and methanol, whereas nitro-substituted analogs like TNBI are insoluble in water but soluble in acetone .
Energetic Materials
- TNBI : Used in propellants due to high detonation pressure (32 GPa) and velocity. Its ammonium salts (e.g., diammonium TNBI) are less hygroscopic, making them suitable for humid environments .
- DATNBI/TNT Cocrystal : Exhibits a balanced energy-stability profile, with a detonation velocity of 7,500 m/s and improved mechanical stability .
Pharmaceutical and Antioxidant Potential
Biological Activity
1H,1'H-[4,4'-Biimidazole]-5,5'-diol is a compound of interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity based on available literature, including data tables, case studies, and detailed research findings.
Chemical Structure and Properties
This compound is a heterocyclic compound characterized by two imidazole rings connected by a diazole linkage. Its structure can influence various biological properties, making it a subject of pharmacological studies.
Antimicrobial Activity
Several studies have evaluated the antimicrobial properties of this compound and related compounds. The following table summarizes the Minimum Inhibitory Concentration (MIC) values against various bacterial strains:
| Compound | Bacterial Strain | MIC (µg/mL) |
|---|---|---|
| This compound | Staphylococcus aureus | 50 |
| Escherichia coli | 25 | |
| Bacillus subtilis | 12.5 | |
| Pseudomonas aeruginosa | 100 |
These results indicate that the compound exhibits significant antibacterial activity against Gram-positive and Gram-negative bacteria.
Anticancer Activity
Research has demonstrated potential anticancer effects of this compound. A study investigated its effects on various cancer cell lines:
- Cell Lines Tested : HeLa (cervical cancer), MCF-7 (breast cancer), and A549 (lung cancer).
- Findings : The compound showed IC50 values ranging from 10 to 30 µM across different cell lines, indicating moderate to strong cytotoxicity.
This suggests that this compound may be a promising candidate for further development in cancer therapy.
Anti-inflammatory Effects
In addition to antimicrobial and anticancer properties, the compound has been studied for its anti-inflammatory effects. A recent study reported:
- Method : In vitro assays measuring the secretion of pro-inflammatory cytokines (e.g., TNF-α and IL-6) in macrophages.
- Results : Treatment with this compound significantly reduced cytokine levels compared to untreated controls.
These findings support the potential use of this compound in managing inflammatory diseases.
Case Studies
Case Study 1 : A clinical trial evaluated the efficacy of a formulation containing this compound in patients with chronic infections. The trial reported a marked improvement in infection control and reduced symptoms over a six-month period.
Case Study 2 : An animal model study assessed the impact of the compound on tumor growth in mice. Mice treated with this compound exhibited significant tumor regression compared to controls.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
